molecular formula C9H8N2O2 B12116138 7-Methoxyquinazolin-6-ol

7-Methoxyquinazolin-6-ol

Cat. No.: B12116138
M. Wt: 176.17 g/mol
InChI Key: CLKLTFDXEGVZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinazolin-6-ol is a quinazoline derivative that serves as a fundamental chemical scaffold in medicinal chemistry and pharmaceutical development. This compound is a key synthetic intermediate for the production of several active pharmaceutical ingredients (APIs). It is notably utilized in the research and development of targeted therapies, including the synthesis of Prazosin impurities, which are critical for analytical method development, method validation, and quality control in ANDA (Abbreviated New Drug Application) processes . Furthermore, the quinazoline core structure is a privileged pharmacophore in drug discovery, particularly in the construction of more complex molecules that exhibit biological activity. As a building block, this compound provides researchers with the necessary chemical functionality for further derivatization, enabling the exploration of new chemical entities. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions should be maintained, typically at ambient temperature and in an inert atmosphere for stable long-term preservation . Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxyquinazolin-6-ol

InChI

InChI=1S/C9H8N2O2/c1-13-9-3-7-6(2-8(9)12)4-10-5-11-7/h2-5,12H,1H3

InChI Key

CLKLTFDXEGVZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=NC2=C1)O

Origin of Product

United States

Preparation Methods

Halogenation-Acrylation Sequential Protocol

A patent-pending method (WO2013051883A2) introduces a six-step sequence starting with tert-butyl 4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-carboxylate. Key steps include:

  • Halogenation: Treatment with phosphorus oxychloride (POCl₃) at 75°C for 3 hours.

  • Acrylation: Reaction with acryloyl chloride in tetrahydrofuran (THF) and water, yielding 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one (7 ).

  • Hydrochloride Formation: Recrystallization from acetone/HCl produces the final compound with 99% yield.

Advantages Over Traditional Methods:

  • Purity: Avoids column chromatography via recrystallization.

  • Yield: 83% for intermediate IV ; 99% for final hydrochloride salt.

Demethylation Using L-Methionine

Korean Patent No. 1013319 describes demethylation of 7-methoxyquinazolin-6-yl derivatives using L-methionine in methanesulfonic acid. This step selectively removes the methyl group at C-6, critical for generating the hydroxyl moiety.

Reaction Parameters:

  • Temperature: 210°C for condensation with formamidine hydrochloride.

  • Acid: Methanesulfonic acid facilitates protonation at the methoxy group.

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Comparative studies highlight isopropanol as superior to toluene in amination reactions due to its higher polarity, which stabilizes transition states. For instance, refluxing in isopropanol at 82°C improves yields by 12% compared to toluene.

Catalytic Additives

The use of triethylamine (2.4 mL, 17.32 mmol) in POCl₃-mediated chlorination reduces side reactions by scavenging HCl. Similarly, sodium hydrogen carbonate (66 g) in acrylation steps neutralizes excess acryloyl chloride, preventing polymerization.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy: Peaks at 1287 cm⁻¹ (C-O-C stretch) and 3334 cm⁻¹ (N-H bend) confirm ether and amine functionalities.

  • ¹H NMR: Resonances at δ 9.70 (s, NH) and δ 3.97 (s, OCH₃) validate the quinazolinol core.

Crystallographic Validation

Single-crystal X-ray diffraction of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline reveals orthorhombic symmetry (space group Pbca) with unit cell dimensions a = 12.7407 Å, b = 14.0058 Å, c = 21.7726 Å.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Direct Amination78%95%Single-step; minimal purification
Halogenation-Acrylation99%>99%High-purity recrystallization
Cyclization89.5%98%Scalable; robust to substituent variations

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinazolin-6-ol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: The compound can react with alkyl halides in the presence of a base to form alkylated derivatives.

    Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound into its corresponding quinazoline N-oxide.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its dihydroquinazoline form.

Major Products Formed: The major products formed from these reactions include alkylated quinazolines, quinazoline N-oxides, and dihydroquinazolines .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

7-Methoxyquinazolin-6-ol has been extensively studied for its potential as an anticancer agent. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines. The compound is known to inhibit key signaling pathways involved in tumor growth, particularly through its action on the epidermal growth factor receptor (EGFR) and other tyrosine kinases.

  • Mechanism of Action : The compound binds to the active sites of kinases, inhibiting their activity and leading to downstream effects such as apoptosis and cell cycle arrest. For example, studies have shown that treatment with this compound can induce apoptosis in HeLa and MCF-7 cell lines, with IC50 values reported at approximately 0.1 µM for HeLa cells and 0.15 µM for MCF-7 cells.
  • Case Studies :
    • Cell Cycle Analysis : In vitro studies demonstrated that treatment with this compound resulted in a blockade in the G2-M phase of the cell cycle in treated cells, indicating its potential as a cell cycle inhibitor.
    • Combination Therapy : When used in combination with doxorubicin in drug-resistant melanoma cell lines, a synergistic effect was observed, enhancing the overall inhibition of cell viability compared to either drug alone.
Cell LineIC50 (µM)Mechanism of Action
HeLa0.1Induces apoptosis
MCF-70.15Cell cycle arrest (G2-M phase)
A3750.05Synergistic with doxorubicin

2. Inhibitory Effects on Kinases

The compound is also being investigated for its inhibitory effects on various kinases involved in cancer progression. For instance, it has shown promising results against mutant forms of EGFR associated with non-small-cell lung cancer (NSCLC), where it effectively reduces protein levels and inhibits downstream signaling pathways .

Biological Applications

1. Antimicrobial Properties

Recent studies have indicated that derivatives of quinazoline compounds, including this compound, exhibit antimicrobial activity against various pathogens. This includes potential applications in treating infections caused by resistant strains of bacteria and fungi .

2. Development of New Therapeutics

The compound serves as a building block for synthesizing more complex molecules that could lead to new pharmaceutical agents. Its structural features allow for modifications that enhance solubility and bioavailability, making it a valuable candidate in drug design .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. This aspect broadens its applicability beyond pharmaceuticals into materials science.

Mechanism of Action

The mechanism of action of 7-Methoxyquinazolin-6-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and induces apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 7-Methoxyquinazolin-6-ol derivatives are highly dependent on substituents at the 4-position. Below is a detailed comparison with structurally related quinazoline analogs:

Structural and Functional Modifications

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Biological Activity Synthesis Yield/Purity Reference
This compound None (unsubstituted) 189.17 Core scaffold for kinase inhibitors N/A
4-Chloro-6-methoxyquinazolin-7-ol Chlorine 224.63 Intermediate for covalent EGFR inhibitors 95% purity (commercial)
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 3-Chloro-4-fluorophenylamino 323.72 Potent EGFR/HER2 inhibitor (IC₅₀ < 50 nM) 90% yield, 98.5% HPLC purity
4-(Benzylamino)-7-methoxyquinazolin-6-ol Benzylamino 295.31 Moderate antiproliferative activity 66.6% yield (synthetic route)
4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol 4-Amino-2-fluorophenoxy 329.29 Antitumor activity in preclinical models Crystallized with methanol

Key Findings

Bioactivity Enhancement: Substitution with 3-chloro-4-fluorophenylamino (e.g., compound in ) significantly enhances EGFR/HER2 inhibitory activity due to improved hydrophobic interactions and hydrogen bonding with kinase domains . The chlorine substituent in 4-Chloro-6-methoxyquinazolin-7-ol increases electrophilicity, enabling covalent binding to cysteine residues in EGFR .

Solubility and Pharmacokinetics: Derivatives with morpholinopropyloxy side chains (e.g., compound 3 in ) exhibit enhanced water solubility, attributed to the hydrophilic morpholine group . Benzylamino and phenoxy substituents reduce solubility but improve membrane permeability, favoring blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Accessibility :

  • The unsubstituted this compound is typically synthesized via hydrolysis of acetoxy intermediates under basic conditions, achieving >90% yields .
  • Complex derivatives (e.g., ’s acrylate-linked compound) require coupling reagents like DCC/DMAP, with yields varying between 50–70% .

Crystallographic Insights: The crystal structure of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol reveals a dihedral angle of 85.2° between the quinazoline and phenyl rings, optimizing binding to EGFR’s ATP pocket .

Q & A

Advanced Research Question

  • Enzyme Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, HER2) using fluorescence-based phosphorylation assays .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Structural data from crystallography (e.g., triclinic P1 crystal system) validate docking results .
  • Cellular Profiling : Use cancer cell lines (e.g., HeLa) to correlate kinase inhibition with antiproliferative effects .

How can researchers confirm the structural identity of this compound derivatives?

Basic Research Question

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and hydrogen bonding patterns (e.g., methanol monosolvate forms triclinic crystals with a = 8.723 Å, α = 70.925°) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C7, hydroxyl at C6) and LC-MS for molecular weight confirmation .

How should contradictory reports on the biological activity of this compound derivatives be resolved?

Advanced Research Question

  • Meta-Analysis : Systematically compare studies for variables like cell line specificity, assay conditions, and compound purity.
  • Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Re-Analysis : Confirm derivative integrity via XRD or NMR to rule out batch-to-batch variability .

What strategies are effective for designing this compound analogs to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Position-Specific Modifications : Introduce substituents at C4 (e.g., chloro, amino) to alter kinase selectivity .
  • Bioisosteric Replacement : Replace methoxy with ethoxy or trifluoromethoxy to modulate lipophilicity and binding affinity .
  • Pro-drug Synthesis : Acetylate the hydroxyl group to improve bioavailability, followed by enzymatic hydrolysis in vivo .

What challenges arise when scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Question

  • Reagent Solubility : Use polar aprotic solvents (e.g., DMF) for large-scale cyclization to ensure homogeneity.
  • Purification : Implement flash chromatography or recrystallization to maintain purity >95% during scale-up .
  • By-Product Management : Optimize stoichiometry (e.g., 1.1 eq of aminophenol) to minimize unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.